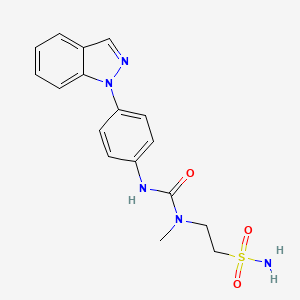![molecular formula C19H9ClF2O2 B7434390 (5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone](/img/structure/B7434390.png)
(5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone, also known as DBF, is a synthetic compound that belongs to the class of benzofuran derivatives. It has been studied for its potential use in scientific research due to its unique chemical structure and potential biological effects.
Wirkmechanismus
The exact mechanism of action of (5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. (5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone has also been found to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
(5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. (5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone has also been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone in lab experiments is its unique chemical structure, which allows for the study of its potential biological effects. However, one limitation is that the exact mechanism of action of (5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of (5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone. One area of research is the development of (5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone-based therapeutics for the treatment of cancer and other diseases. Another area of research is the elucidation of the exact mechanism of action of (5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone, which may provide insights into its potential therapeutic uses. Additionally, further studies are needed to determine the safety and efficacy of (5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone in humans.
Synthesemethoden
The synthesis of (5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone involves a multi-step process that includes the reaction of 5-chlorobenzo[g][1]benzofuran-2-carboxylic acid with 2,5-difluorobenzene in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide). The resulting intermediate is then treated with a reducing agent such as lithium aluminum hydride to yield the final product, (5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone.
Wissenschaftliche Forschungsanwendungen
(5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral properties. (5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(5-chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9ClF2O2/c20-15-7-10-8-17(18(23)14-9-11(21)5-6-16(14)22)24-19(10)13-4-2-1-3-12(13)15/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCNIWAVEWEDOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2OC(=C3)C(=O)C4=C(C=CC(=C4)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[6-[[4-Methyl-5-(trifluoromethyl)pyridin-2-yl]amino]hexanoylamino]propanoic acid](/img/structure/B7434317.png)
![Methyl 1-[2-(4-pyridin-4-ylimidazol-1-yl)acetyl]piperidine-4-carboxylate](/img/structure/B7434320.png)


![Dimethyl 4-[4-[2-(carbamoylamino)propan-2-yl]triazol-1-yl]cyclohexane-1,1-dicarboxylate](/img/structure/B7434370.png)
![methyl 6-[[(3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidine-1-carbonyl]amino]pyridine-3-carboxylate](/img/structure/B7434377.png)
![(1S,2S,4R)-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonyl-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7434381.png)
![Ethyl 1'-(3-ethyltriazole-4-carbonyl)-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylate](/img/structure/B7434388.png)
![N-[4-(pyrimidin-2-ylamino)phenyl]furo[3,2-b]pyridine-2-carboxamide](/img/structure/B7434394.png)
![Methyl 2-bromo-4-[[5-(oxolan-2-yl)oxolane-2-carbonyl]amino]benzoate](/img/structure/B7434399.png)
![methyl 5-chloro-2-[[2-[3-[(2-fluorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-2-oxoacetyl]amino]benzoate](/img/structure/B7434407.png)
![N-[(5-fluoro-1-benzofuran-2-yl)methyl]-3-(trifluoromethoxy)aniline](/img/structure/B7434409.png)
![5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7434413.png)
![N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-ethynylpyridine-3-carboxamide](/img/structure/B7434417.png)